Piperidine-4-carboxamidoxime

Descripción general

Descripción

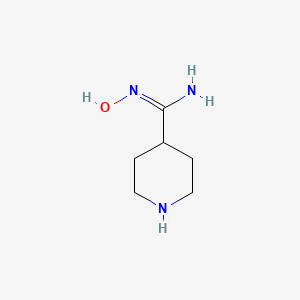

Piperidine-4-carboxamidoxime is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of an amidoxime group (-C(=NOH)-NH2) attached to the fourth carbon of the piperidine ring

Mecanismo De Acción

Target of Action

Piperidine-4-carboxamidoxime primarily targets DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

This compound interacts with DNA gyrase, inhibiting its function . This interaction results in the inhibition of DNA replication and transcription, thereby affecting the growth and multiplication of the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication and transcription process . By inhibiting DNA gyrase, the compound disrupts these processes, leading to cell death .

Pharmacokinetics

The compound’s ability to inhibit dna gyrase suggests that it may have good bioavailability and can effectively reach its target within the cell .

Result of Action

The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription, causing cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and replication .

Análisis Bioquímico

Biochemical Properties

Piperidine-4-carboxamidoxime has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against human coronaviruses . It has also been identified as a hit against Mycobacterium abscessus . The nature of these interactions is likely due to the structure of this compound, which allows it to bind to these biomolecules and influence their function .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. In vitro studies have shown that it has antiviral activity against human coronaviruses, including SARS-CoV-2 . It also retains activity against strains representing all three subspecies of the M. abscessus complex . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the wild-type enzyme but not the this compound-resistant mutant . This suggests that this compound exerts its effects at the molecular level, influencing the function of these biomolecules .

Temporal Effects in Laboratory Settings

Its demonstrated antiviral and antibacterial activities suggest that it may have long-term effects on cellular function

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-4-carboxamidoxime typically involves the reaction of piperidine-4-carboxamide with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under mild acidic or neutral conditions. The general reaction scheme is as follows: [ \text{Piperidine-4-carboxamide} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form piperidine-4-carboxamidine.

Substitution: Nucleophilic substitution reactions can occur at the amidoxime group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine-4-carboxamidine.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

Medicine: Research has indicated its potential as an antiviral agent, particularly against human coronaviruses.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparación Con Compuestos Similares

Piperidine-4-carboxamide: The precursor to Piperidine-4-carboxamidoxime, differing by the presence of an amidoxime group.

Piperidine-4-carboxamidine: A reduced form of this compound.

Piperidine-4-carboxamide derivatives: Various substituted derivatives with different functional groups.

Uniqueness: this compound is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other piperidine derivatives and makes it a valuable compound for research and industrial applications.

Actividad Biológica

Piperidine-4-carboxamidoxime (P4C) is a compound that has garnered attention for its diverse biological activities, particularly its antiviral and antibacterial properties. This article details the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a carboxamidoxime functional group. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes and interacting with cellular targets.

P4C primarily targets DNA gyrase , an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, P4C disrupts the replication and transcription processes, leading to cell death in susceptible organisms. This mechanism is crucial for its activity against various pathogens, including mycobacteria and coronaviruses.

Antiviral Activity

Research indicates that P4C exhibits significant antiviral activity against human coronaviruses, including SARS-CoV-2. In vitro studies have shown that P4C can inhibit viral replication effectively, demonstrating IC₅₀ values in the low nanomolar range. This suggests that P4C could be a promising candidate for developing antiviral therapies.

Antibacterial Activity

P4C has also been identified as a potent inhibitor against Mycobacterium abscessus , a multidrug-resistant pathogen. Studies have shown that P4C not only inhibits bacterial growth but also exhibits bactericidal effects and antibiofilm activity. The following table summarizes key findings regarding its antibacterial properties:

| Activity | Pathogen | IC₅₀ (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium abscessus | 0.5 - 2 | Inhibition of DNA gyrase |

| Antibiofilm | Mycobacterium abscessus | N/A | Disruption of biofilm formation |

| Antiviral | SARS-CoV-2 | < 100 | Inhibition of viral replication |

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : A study demonstrated that P4C significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent for COVID-19 treatment. The compound's ability to inhibit viral entry and replication was highlighted as a key mechanism.

- Inhibition of Mycobacterial Growth : In another study focusing on mycobacterial infections, P4C was shown to have enhanced efficacy compared to traditional antibiotics, making it a candidate for treating resistant strains of tuberculosis and non-tuberculous mycobacterial infections.

Pharmacokinetics

Pharmacokinetic studies suggest that P4C has favorable absorption characteristics, allowing it to reach therapeutic concentrations in target tissues effectively. Its metabolic stability has been improved through structural modifications, enhancing its potential for clinical use.

Propiedades

IUPAC Name |

N'-hydroxypiperidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZQSQVPENGEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.